7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an adamantyl group, a difluoromethyl group, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved by reacting 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation.
Introduction of the adamantyl group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with an adamantyl halide under basic conditions.
Addition of the difluoromethyl group: This can be accomplished using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Incorporation of the mercapto group: This step involves the thiolation of the pyrido[2,3-d]pyrimidine core using a thiolating agent like thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The adamantyl and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors.
Chemistry: Its unique structure allows for the study of various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
6-amino-1H-pyrazolo[3,4-d]pyrimidines: These compounds have been identified for their efficacy in treating visceral leishmaniasis.
7-amino-5H-pyrano[2,3-d]pyrimidine-2,4-(1H,3H)-diones: These compounds have applications in organic chemistry and medicinal chemistry.
Uniqueness
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of an adamantyl group, a difluoromethyl group, and a mercapto group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(1-adamantyl)-5-(difluoromethyl)-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3OS/c1-10(2)26-18-16(19(27)25-20(26)28)14(17(22)23)6-15(24-18)21-7-11-3-12(8-21)5-13(4-11)9-21/h6,10-13,17H,3-5,7-9H2,1-2H3,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPZPNDSFVDYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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